

Determining AT2 Receptor Affinity Using PD 123319: Application Notes and Protocols

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Compound of Interest

Compound Name: PD 123319 ditrifluoroacetate

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Introduction

The Angiotensin II Type 2 (AT2) receptor is a critical component of the renin-angiotensin system (RAS), playing a significant role in cardiovascular and renal functions, often counteracting the effects of the AT1 receptor.[1] Understanding the binding characteristics of ligands to the AT2 receptor is paramount for the development of selective therapeutics. PD 123319 is a potent and highly selective non-peptide antagonist for the AT2 receptor, making it an invaluable tool for studying AT2 receptor pharmacology.[2][3] These application notes provide detailed protocols for utilizing radioligand binding assays with PD 123319 to determine its affinity for the AT2 receptor.

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[4] The two primary types of assays detailed here are saturation binding assays, to determine the equilibrium dissociation constant (K_d) and receptor density (B_{max}), and competition binding assays, to determine the inhibitory constant (K_i) of a test compound like PD 123319.[4][5]

Data Presentation: Quantitative Binding Data for PD 123319

The following table summarizes the quantitative data for PD 123319 binding to the AT2 receptor, as determined by radioligand binding studies.

Parameter	Value	Cell/Tissue Type	Radioligand	Reference
IC50	34 nM	Rat Adrenal Tissue	Not Specified	[2][3]
IC50	210 nM	Rat Brain Tissue	Not Specified	[1][3]
IC50	6.9 nM	Bovine Adrenal Glomerulosa Cells	125I-All	[2]
Ki	~12 nM	Not Specified	Not Specified	[6]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibitory constant) is an indication of the binding affinity of a competitive ligand. Kd (equilibrium dissociation constant) is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Bmax (maximum number of binding sites) represents the total concentration of receptors in the sample.

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol outlines the preparation of cell membranes, which are essential for in vitro radioligand binding assays.

Materials:

- Tissue or cultured cells expressing the AT2 receptor
- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
- Protease inhibitor cocktail
- Sucrose solution (10%)

- Homogenizer
- High-speed centrifuge
- Bradford assay kit or similar for protein quantification

Procedure:

- Harvest tissues or cells and wash with ice-cold phosphate-buffered saline (PBS).
- Homogenize the tissue or cells in 20 volumes of cold lysis buffer containing a protease inhibitor cocktail.
- Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
- Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
- Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
- Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.
- Determine the protein concentration of the membrane preparation using a Bradford assay.
- Aliquot the membrane preparation and store at -80°C until use.[\[7\]](#)

Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the K_d and B_{max} of a radioligand for the AT₂ receptor.

Materials:

- AT₂ receptor-containing membranes
- Radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II)
- Unlabeled ligand for non-specific binding (e.g., Angiotensin II at 10 μM)
- Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[\[7\]](#)

- 96-well plates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Scintillation cocktail
- Microplate scintillation counter
- Vacuum filtration manifold

Procedure:

- Thaw the membrane preparation and resuspend in the final assay binding buffer.
- In a 96-well plate, set up triplicate wells for a series of increasing concentrations of the radioligand (e.g., 0.2 - 20 nM).[8]
- For each concentration, prepare two sets of wells: one for total binding (assay buffer only) and one for non-specific binding (containing a high concentration of unlabeled ligand).[9]
- Add 150 μL of the membrane preparation (50 - 120 μg protein for tissue membranes) to each well.[7]
- Add 50 μL of either assay buffer (for total binding) or unlabeled ligand (for non-specific binding) to the respective wells.
- Add 50 μL of the radioligand at the various concentrations to all wells, bringing the final volume to 250 μL .[7]
- Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
- Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
- Wash the filters four times with ice-cold wash buffer.
- Dry the filters for 30 minutes at 50°C.

- Add scintillation cocktail to the filters and count the radioactivity using a microplate scintillation counter.[\[7\]](#)
- Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
- Analyze the data using non-linear regression to determine K_d and B_{max} .

Protocol 3: Competition Radioligand Binding Assay with PD 123319

This assay is used to determine the affinity (K_i) of PD 123319 for the AT2 receptor.

Materials:

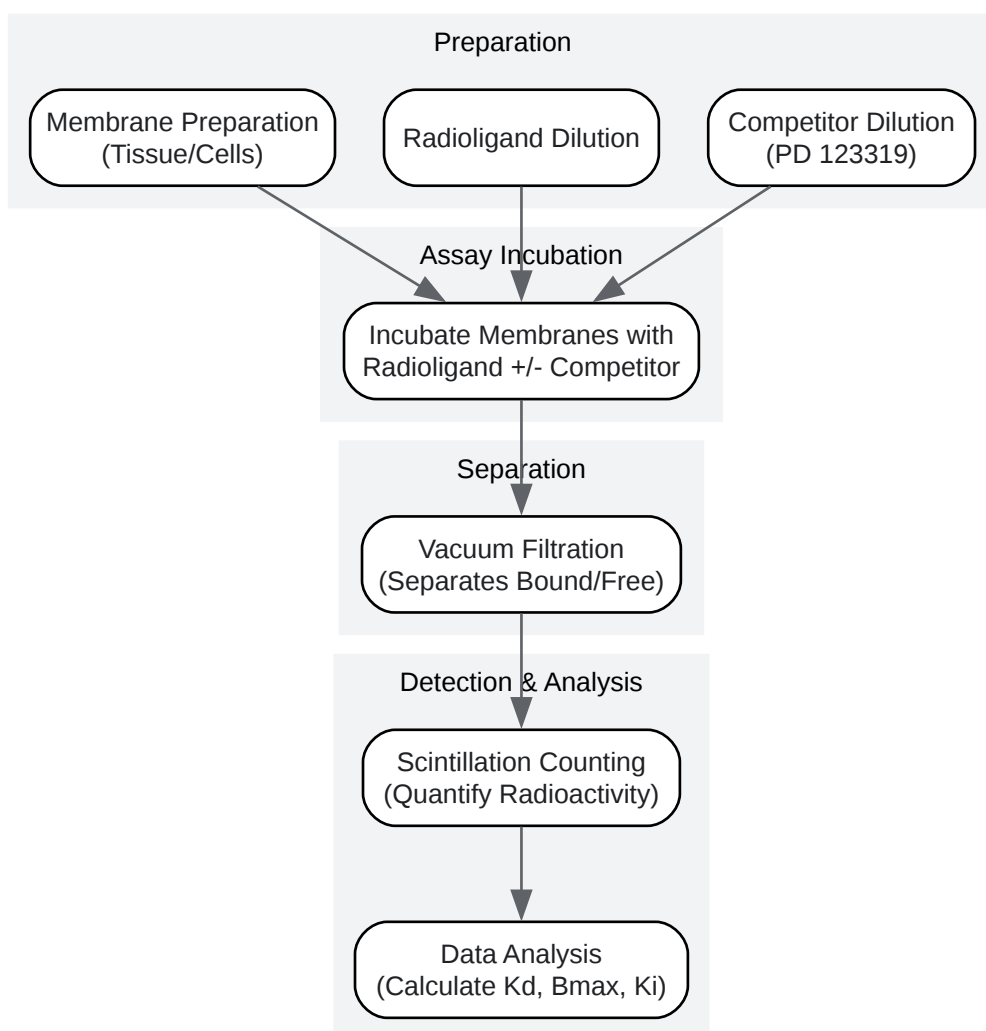
- AT2 receptor-containing membranes
- Radioligand (e.g., [125 I]Sar1,Ile8-Angiotensin II) at a fixed concentration (typically at or below its K_d)
- PD 123319 at a range of concentrations
- Unlabeled ligand for non-specific binding (e.g., Angiotensin II at 10 μ M)
- Assay Buffer: 50 mM Tris, 5 mM $MgCl_2$, 0.1 mM EDTA, pH 7.4[\[7\]](#)
- 96-well plates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI
- Scintillation cocktail
- Microplate scintillation counter
- Vacuum filtration manifold

Procedure:

- Thaw the membrane preparation and resuspend in the final assay binding buffer.
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of PD 123319 concentrations.
- Add 150 μL of the membrane preparation (50 - 120 μg protein for tissue membranes) to each well.^[7]
- Add 50 μL of assay buffer (for total binding), unlabeled ligand (for non-specific binding), or PD 123319 at various concentrations to the respective wells.
- Add 50 μL of the radioligand at a fixed concentration to all wells, bringing the final volume to 250 μL .^[7]
- Incubate the plate at 30°C for 60 minutes with gentle agitation.^[7]
- Terminate the incubation and process the samples as described in the saturation binding assay protocol (steps 8-11).
- Calculate the percentage of specific binding at each concentration of PD 123319.
- Plot the percentage of specific binding against the log concentration of PD 123319 and use non-linear regression to determine the IC50 value.
- Calculate the K_i value from the IC50 using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + ([L]/K_d))$, where $[L]$ is the concentration of the radioligand and K_d is its equilibrium dissociation constant.

Visualizations

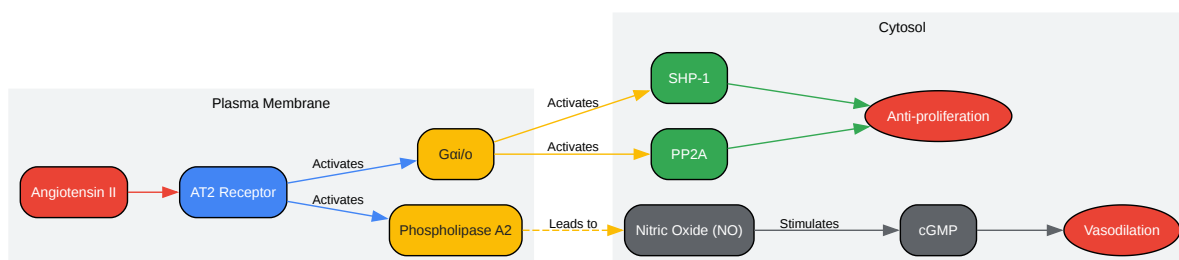
Experimental Workflow



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Caption: Workflow for a radioligand binding assay.

AT2 Receptor Signaling Pathway



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Caption: Simplified AT2 receptor signaling pathway.

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